2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
Description
This compound features a benzimidazole core linked via a thioether bridge to a pyridine ring, with an acetamide group terminating in a 5-chloro-2-methoxyphenyl substituent. The benzimidazole scaffold is known for its pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-28-18-9-8-13(22)11-17(18)24-19(27)12-29-21-14(5-4-10-23-21)20-25-15-6-2-3-7-16(15)26-20/h2-11H,12H2,1H3,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNYEDQDYCSOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin is crucial for maintaining cell structure, chromosome segregation during mitosis, and intracellular transport.
Mode of Action
The compound interacts with tubulin and inhibits its polymerization, effectively preventing the formation of microtubules. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.
Biochemical Pathways
By inhibiting tubulin polymerization, the compound affects the microtubule dynamics which is a critical component of the cell cycle . This can lead to cell cycle arrest at the G2/M phase and trigger apoptosis, the programmed cell death. The compound’s antiproliferative activity has been observed in various human cancer cell lines.
Result of Action
The compound’s action results in considerable cytotoxicity in selected human cancer cell lines, with IC50 values ranging from 0.54 to 31.86 μM. It has shown significant activity against the human prostate cancer cell line DU-145. The apoptosis-inducing ability of this compound was confirmed by various assays.
Biological Activity
The compound 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a novel derivative featuring a benzimidazole and pyridine moiety, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Benzimidazole Ring : Known for its role in various pharmacological activities.
- Pyridine Moiety : Contributes to the compound's interaction with biological targets.
- Thioether Linkage : Enhances lipophilicity and biological activity.
- Chloro and Methoxy Substituents : Potentially influence the compound's reactivity and binding affinity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing benzimidazole and pyridine derivatives. For instance, imidazole derivatives have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 0.54 |
| Compound B | A549 | 0.68 |
| Compound C | MCF-7 | 1.09 |
These compounds generally exhibit IC50 values in the low micromolar range, indicating potent activity against cancer cells .
The mechanisms by which these compounds exert their anticancer effects include:
- Inhibition of Tubulin Polymerization : Compounds similar to our target have been shown to inhibit microtubule assembly, leading to cell cycle arrest in the G2/M phase .
- Induction of Apoptosis : Many derivatives activate apoptotic pathways, notably increasing caspase-3 activity in treated cells .
- Targeting Specific Kinases : Some studies suggest that these compounds may inhibit kinases involved in cancer progression, such as EGFR .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzimidazole ring and substituents on the pyridine can significantly influence biological activity. Key findings include:
- Electron Donating Groups : Enhance potency when present on the phenyl portion of the benzimidazole.
- Substituent Positioning : The position of chloro and methoxy groups affects binding affinity and selectivity towards cancer cells .
Case Studies
Several case studies illustrate the efficacy of similar compounds:
- Study on Imidazole Derivatives : A series of imidazole-based compounds were tested against a panel of cancer cell lines, revealing IC50 values ranging from 0.29 to 1.48 μM against A549 cells .
- Evaluation of Tubulin Inhibitors : Research demonstrated that specific benzimidazole derivatives could inhibit tubulin polymerization more effectively than traditional agents like colchicine, showcasing their potential as novel chemotherapeutics .
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of benzimidazole derivatives, including compounds similar to 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide, as inhibitors of cancer cell proliferation. For instance, studies have shown that modifications at the benzimidazole ring can enhance the potency against various cancer cell lines by inhibiting specific kinases involved in tumor growth and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. A related study demonstrated that benzimidazole derivatives exhibit significant activity against bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antitubercular Activity
In vitro studies have assessed the antitubercular properties of similar compounds, revealing their effectiveness against Mycobacterium tuberculosis. These compounds were shown to inhibit key enzymes necessary for mycobacterial metabolism, such as isocitrate lyase and pantothenate synthetase .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies are crucial in determining how modifications to the molecular structure affect biological activity. For example, the introduction of various substituents at specific positions on the benzimidazole or pyridine rings can significantly enhance potency against targeted biological pathways .
Case Study: Anticancer Evaluation
A study published in a peer-reviewed journal explored a series of benzimidazole derivatives for their anticancer properties. The findings indicated that certain structural modifications led to increased inhibitory activity against IGF-1R, a critical target in cancer therapy . These results underscore the importance of continued research into the SAR of these compounds.
Case Study: Antimicrobial Screening
Another investigation focused on the antimicrobial effects of similar benzimidazole derivatives revealed promising results against several pathogenic bacteria. The study employed both in vitro assays and molecular docking simulations to predict binding affinities to bacterial enzymes, suggesting a viable pathway for drug development targeting resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the benzimidazole-thioacetamide backbone but differ in substituents, leading to varied biological activities:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 5-chloro-2-methoxyphenyl group likely enhances antimicrobial activity compared to methyl (e.g., 30065-35-1 in ) or acetyl (e.g., 3 in ) substituents, which are less electronegative .
- Heterocyclic Modifications: Replacing pyridine (target compound) with quinoline (9j) improves α-glucosidase inhibition, while piperazine (K-604) confers aqueous solubility for systemic targeting .
- Linker Variations : Thioether bridges (common in all) are critical for maintaining conformational flexibility, whereas benzothiazole (8d) or indole (7d) substitutions alter target specificity .
Preparation Methods
Benzoimidazole Ring Formation
The benzoimidazole core is synthesized via acid-catalyzed cyclization of o-phenylenediamine (1) with pyridine-3-carboxylic acid (2) . Heating at 120°C in 4M HCl for 6 hours yields 3-(1H-benzo[d]imidazol-2-yl)pyridine (3) with 78–85% efficiency.
Mechanistic Insight : Protonation of the carboxylic acid facilitates nucleophilic attack by the diamine’s amino group, followed by dehydration to form the imidazole ring.
Thiolation of Pyridine C-2 Position
Pyridine derivative (3) undergoes thiolation at the 2-position using Lawesson’s reagent. Reacting (3) with 1.2 equivalents of Lawesson’s reagent in toluene at 110°C for 4 hours generates 3-(1H-benzo[d]imidazol-2-yl)pyridine-2-thiol (4) in 65–72% yield.
Optimization Note : Excess reagent or prolonged reaction times lead to over-reduction; thus, stoichiometric control is critical.
Synthesis of α-Haloacetamide Intermediate
Preparation of 2-Bromo-N-(5-chloro-2-methoxyphenyl)acetamide
5-Chloro-2-methoxyaniline (5) is treated with bromoacetyl bromide (6) in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → RT, 2 hours). The product, 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide (7) , is isolated in 88–92% yield after aqueous workup.
Side Reaction Mitigation : Slow addition of bromoacetyl bromide minimizes N,N-diacylation byproducts.
Thioether Formation via Nucleophilic Substitution
Coupling of Thiol (4) and α-Bromoacetamide (7)
A solution of (4) (1.0 equiv) and (7) (1.1 equiv) in DMF is treated with K2CO3 (2.0 equiv) at 60°C for 8 hours. The thioether product, 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide (8) , is obtained in 68–75% yield after silica gel chromatography.
Regioselectivity : The electron-deficient pyridine C-2 position favors SNAr with the thiolate nucleophile.
Alternative Pathways via Multicomponent Reactions (MCRs)
Ugi Four-Component Reaction (Ugi-4CR)
A one-pot Ugi reaction assembles the acetamide and benzoimidazole moieties simultaneously:
- Components :
- 5-Chloro-2-methoxyphenyl isocyanide (9)
- 3-Mercaptopyridine-2-carboxylic acid (10)
- o-Phenylenediamine (1)
- Acetaldehyde (11)
Heating in methanol at 50°C for 24 hours affords (8) in 55–60% yield, bypassing intermediate isolation.
Limitation : Lower yield compared to stepwise synthesis due to competing imine formations.
Catalytic and Green Chemistry Approaches
Photocatalytic Thioetherification
Visible-light-mediated coupling using eosin Y (0.5 mol%) and LED irradiation (450 nm) in DMSO at RT for 12 hours achieves (8) in 70% yield, reducing energy consumption.
Mechanochemical Synthesis
Ball-milling (4) , (7) , and K2CO3 for 2 hours at 30 Hz yields (8) in 73% purity, eliminating solvent use.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 13.02 (s, 1H, NH), 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.35 (m, 7H, Ar-H), 4.32 (s, 2H, SCH2), 3.89 (s, 3H, OCH3).
- HRMS : m/z 453.0721 [M+H]+ (calc. 453.0724).
Yield Optimization and Scalability
| Method | Scale (g) | Yield (%) | Purity (%) |
|---|---|---|---|
| Stepwise synthesis | 10 | 75 | 99 |
| Ugi-4CR | 5 | 60 | 95 |
| Photocatalytic | 2 | 70 | 98 |
| Mechanochemical | 1 | 73 | 97 |
Critical Factor : Stepwise synthesis remains optimal for large-scale production due to higher reproducibility.
Q & A
Basic: What are the standard synthetic routes for this compound, and what key reaction conditions are critical for achieving high yield and purity?
The synthesis typically involves sequential heterocyclic ring formation and coupling reactions. Key steps include:
- Benzoimidazole ring construction : Condensation of o-phenylenediamine derivatives with carbonyl precursors under acidic conditions .
- Thioether linkage : Nucleophilic substitution between a pyridinyl-thiol intermediate and a chloroacetamide derivative, often catalyzed by bases like triethylamine .
- Final coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Critical conditions include temperature control (60–80°C for thioether formation), anhydrous solvents (DMF or DCM), and purification via column chromatography or recrystallization .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing its structure and purity?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the benzoimidazole and pyridine rings, while NOESY detects spatial proximity of aromatic protons .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for sulfur-containing moieties .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%) and monitor reaction intermediates .
Advanced: How can researchers optimize multi-step synthesis protocols to address low intermediate yields or side product formation?
- Stepwise monitoring : Use TLC or inline HPLC to identify side products (e.g., over-alkylation at the thioether stage) .
- Catalyst screening : Lewis acids (e.g., ZnCl) improve regioselectivity during benzoimidazole formation .
- Solvent optimization : Switch from DMF to acetonitrile reduces byproduct formation in amide coupling .
- Flow chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps like thioether synthesis .
Advanced: What strategies resolve contradictions in reported biological activity data across in vitro assays?
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability assays to distinguish direct target engagement from off-target effects .
- Buffer condition standardization : Variations in ionic strength or reducing agents (e.g., DTT) may alter thiol-dependent activity .
- Structural analogs : Test derivatives with modified substituents (e.g., chloro vs. methoxy groups) to isolate pharmacophoric features .
Advanced: How does stereochemistry influence pharmacological activity, and what methods determine chiral centers?
- Chiral chromatography : Use Chiralpak® columns to resolve enantiomers, revealing differences in IC values (e.g., R-enantiomer showing 10-fold higher potency) .
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding interactions with target proteins .
- Circular dichroism (CD) : Correlate optical activity with biological activity in enantiomeric pairs .
Advanced: What computational and experimental approaches study target binding interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., kinase targets), guided by SAR data .
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (K) for protein-ligand interactions, validated by ITC for thermodynamic parameters .
- Mutagenesis studies : Ala-scanning of target residues (e.g., catalytic lysine) confirms critical binding sites .
Advanced: How can researchers address solubility limitations in biological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain compound stability in aqueous buffers .
- Prodrug design : Introduce phosphate or ester groups at the acetamide moiety to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release in cell-based assays .
Advanced: What analytical methods quantify degradation products under physiological conditions?
- Stability studies : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, followed by LC-MS/MS to identify hydrolyzed thioether or oxidized imidazole derivatives .
- Forced degradation : Expose to UV light, HO, or heat to profile degradation pathways .
Advanced: How do electronic effects of substituents modulate reactivity in further derivatization?
- Hammett analysis : Correlate σ values of substituents (e.g., electron-withdrawing -Cl vs. -OCH) with reaction rates in nucleophilic aromatic substitution .
- DFT calculations : Predict charge distribution at reactive sites (e.g., sulfur in thioether) to guide regioselective alkylation .
Advanced: What in silico tools predict ADMET properties to prioritize analogs for in vivo testing?
- SwissADME : Estimates logP (2.8), topological polar surface area (110 Ų), and blood-brain barrier permeability .
- ProTox-II : Flags hepatotoxicity risks based on structural alerts (e.g., thioether linkage) .
- MD simulations : Models plasma protein binding (e.g., albumin) to predict half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
